molecular formula C10H12Cl2 B13204830 1-Chloro-3-(1-chlorobutan-2-yl)benzene

1-Chloro-3-(1-chlorobutan-2-yl)benzene

Cat. No.: B13204830
M. Wt: 203.10 g/mol
InChI Key: UPJBROOPLUENHN-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-chlorobutan-2-yl)benzene is a chlorinated aromatic hydrocarbon with the molecular formula C₁₀H₁₂Cl₂ and a molecular weight of 203.10 g/mol. Its structure features a benzene ring substituted at the 1-position with a chlorine atom and at the 3-position with a branched 1-chlorobutan-2-yl group. This dual substitution pattern combines aromatic stability with alkyl chloride reactivity, making it a versatile intermediate in organic synthesis and industrial applications. The compound is synthesized via methods like Friedel-Crafts alkylation, where chlorinated alkyl chains are introduced to the aromatic ring .

Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-3-(1-chlorobutan-2-yl)benzene

InChI

InChI=1S/C10H12Cl2/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3

InChI Key

UPJBROOPLUENHN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(1-chlorobutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(1-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Chloro-3-(1-chlorobutan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-chlorobutan-2-yl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of carbocation intermediates, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 1-Chloro-3-(1-chlorobutan-2-yl)benzene are best understood through comparisons with structurally related chlorinated aromatic and aliphatic compounds. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Chloro-3-(1-chlorobutan-2-yl)benzene C₁₀H₁₂Cl₂ 203.10 Benzene with Cl at 1-position and branched Cl-alkyl at 3-position
1-Chloro-2-(1-chlorobutan-2-yl)benzene C₁₀H₁₂Cl₂ 203.10 Cl at 1-position, branched Cl-alkyl at 2-position (positional isomer)
1-Chloro-3-methylbutane C₅H₁₀Cl 108.59 Simple aliphatic alkyl chloride
1-Chloro-3-(4-methylphenoxy)benzene C₁₃H₁₁ClO 218.68 Cl at 1-position, methylphenoxy group at 3-position
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene C₉H₁₀ClIO 312.54 Cl at 1-position, iodo-methoxyethyl group at 3-position

Key Comparison Points

Substituent Position and Reactivity

  • Positional Isomerism : The target compound differs from 1-Chloro-2-(1-chlorobutan-2-yl)benzene () only in the placement of the chlorinated alkyl group (3- vs. 2-position). This alters electronic effects on the benzene ring, influencing electrophilic aromatic substitution (e.g., para/ortho/meta directing) and steric interactions .
  • Aromatic vs. Aliphatic Reactivity : Unlike aliphatic analogs like 1-Chloro-3-methylbutane (), the benzene ring in the target compound enables aromatic stabilization and participation in electrophilic reactions (e.g., nitration, sulfonation), whereas aliphatic chlorides favor nucleophilic substitutions (SN1/SN2) .

Phenoxy vs. Alkyl Groups: 1-Chloro-3-(4-methylphenoxy)benzene () replaces the chlorinated alkyl group with a methylphenoxy substituent. This increases hydrophobicity and alters resonance effects, making it more reactive in oxidation reactions .

For example, analogs like 1-Chloro-2-(1-chlorobutan-2-yl)benzene may disrupt biological macromolecules (e.g., enzymes, DNA) due to their lipophilic nature and slow degradation . In contrast, aliphatic chlorides like 1-Chloro-3-methylbutane are generally less persistent in the environment but more volatile, posing inhalation risks .

Synthetic Utility

  • The target compound’s dual chlorine substituents make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for agrochemicals. Comparatively, 1-Chloro-3-(2-iodo-1-methoxyethyl)benzene () is more suited for nucleophilic displacement due to its iodine substituent .

Table 2: Reactivity and Application Comparison

Compound Name Key Reactivity Primary Applications
1-Chloro-3-(1-chlorobutan-2-yl)benzene Electrophilic substitution, radical reactions Intermediate in pesticides, polymer synthesis
1-Chloro-2-(1-chlorobutan-2-yl)benzene Similar to above but with altered regioselectivity Specialty chemicals, dyestuffs
1-Chloro-3-methylbutane SN2 reactions, elimination Solvent, alkylating agent
1-Chloro-3-(4-methylphenoxy)benzene Oxidation, ether cleavage Pharmaceuticals, surfactants

Biological Activity

1-Chloro-3-(1-chlorobutan-2-yl)benzene, also known as chlorobutanol phenyl derivative, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that summarize important information.

  • Molecular Formula : C10H12Cl2
  • Molecular Weight : 203.11 g/mol
  • IUPAC Name : 1-chloro-3-(1-chlorobutan-2-yl)benzene
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of 1-Chloro-3-(1-chlorobutan-2-yl)benzene can be categorized into several areas:

1. Antimicrobial Activity
Research indicates that halogenated compounds, including chlorinated benzenes, often exhibit antimicrobial properties. A study demonstrated that derivatives of chlorinated benzenes can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

2. Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of chlorinated compounds on cancer cell lines. For instance, a study found that chlorinated phenyl compounds can induce apoptosis in cancer cells, indicating a potential role in cancer therapy . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and death.

3. Endocrine Disruption
Chlorinated aromatic compounds are known to interact with endocrine pathways. Research has shown that certain chlorinated benzenes can act as endocrine disruptors, affecting hormone signaling pathways and potentially leading to reproductive and developmental issues .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
Endocrine disruptionAlters hormone signaling

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-Chloro-3-(1-chlorobutan-2-yl)benzene was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study involving human breast cancer cell lines (MCF-7) revealed that exposure to varying concentrations of 1-Chloro-3-(1-chlorobutan-2-yl)benzene resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 30 µM, indicating a promising lead for further development in anticancer therapies.

The biological activity of 1-Chloro-3-(1-chlorobutan-2-yl)benzene is hypothesized to involve:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
  • Interference with Cell Signaling Pathways : Alters normal signaling processes within cells, contributing to its cytotoxic effects.

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